3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Description
The compound 3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione features a thiazolo[4,3-d]pyrimidine-dione core substituted with a 3-methoxyphenylpiperazine carbonyl group at position 3 and an isopropyl group at position 4. This structure combines a bicyclic heterocycle with a piperazine moiety, a design often employed in medicinal chemistry to enhance binding affinity and modulate pharmacokinetic properties.
Properties
IUPAC Name |
3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-propan-2-yl-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4S/c1-12(2)25-18(26)16-15(21-20(25)28)17(30-22-16)19(27)24-9-7-23(8-10-24)13-5-4-6-14(11-13)29-3/h4-6,11-12H,7-10H2,1-3H3,(H,21,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTCVNKSGWLEGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the piperazine ring, followed by the introduction of the methoxyphenyl group and the thiazolopyrimidine core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it has been shown to interact with protein-protein interaction sites, potentially disrupting critical cellular pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Piperazine Ring
3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-6-propyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
- Key Difference : The 3-methoxyphenyl group is replaced with a 3-chlorophenyl group.
- Such substitutions are often explored to evaluate structure-activity relationships (SAR) in receptor binding .
6-[4-(3,5-Dichloro-4-methylphenyl)piperazine-1-carbonyl]pyrimidine-2,4(1H,3H)-dione
- Key Difference : A pyrimidine-2,4-dione core replaces the thiazolo[4,3-d]pyrimidine system.
- Impact : The absence of the thiazole ring alters the compound’s planarity and hydrogen-bonding capacity. The dichloro and methyl groups on the phenyl ring may enhance lipophilicity, affecting membrane permeability .
Core Structure Modifications
Thiazolo[4,5-d]pyrimidine Derivatives
- Example : Fluorinated thiazolo[4,5-d]pyrimidines () with fluorophenyl substituents demonstrated potent anticancer activity against 60 human tumor cell lines.
- Comparison: The thiazolo[4,3-d]pyrimidine core in the target compound has a different sulfur and nitrogen arrangement, which may influence ring strain and electronic properties. Fluorine substituents, known for enhancing metabolic stability, are absent in the target compound but could be a strategic modification .
Pyrido[4,3-d]thiazolo[3,2-a]pyrimidine Analogues
Alkyl and Aromatic Substituents
6-(4-Methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione (QV-9791)
- Key Difference : A 4-methylbenzyl group replaces the isopropyl substituent.
4-[(2',3'-O-Diacetoxy)-cyclopent-1'-yl]-thiazolo[4,5-d]pyrimidine-5,7-dione (17)
Anti-Inflammatory Potential
- highlights that electron-releasing groups (e.g., methoxy) on the phenyl ring of thiazolo[3,2-a]pyrimidines enhance anti-inflammatory activity by upregulating interactions with COX-2 or NF-κB pathways.
Anticancer Activity
Pharmacokinetic Considerations
- Modifications like the introduction of nitrogen or oxygen atoms in the core () can alter logP and solubility.
Biological Activity
The compound 3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione represents a novel class of chemical entities with potential therapeutic applications. Its structure suggests possible interactions with various biological targets, particularly in the context of neurological and metabolic disorders.
Chemical Structure and Properties
The structural formula of the compound can be expressed as follows:
This compound features a thiazolo-pyrimidine core linked to a piperazine moiety substituted with a methoxyphenyl group. The presence of an isopropyl group enhances its lipophilicity, potentially influencing its bioavailability and receptor interactions.
Research indicates that the compound may function as a modulator of neurotransmitter systems, particularly through interactions with dopamine receptors. Its structural analogs have shown promise in targeting D3 dopamine receptors, which are implicated in various neuropsychiatric disorders.
In Vitro Studies
In vitro assays have demonstrated that derivatives of this compound exhibit varying degrees of activity against specific biological targets:
- Dopamine Receptors : The compound shows selective agonist activity at D3 receptors with reported EC50 values in the low nanomolar range (e.g., 20 nM) .
- AMPK Activation : Similar compounds have been evaluated for their ability to activate AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis. Indirect AMPK activators derived from this class have shown promising cellular activity with EC50 values as low as 0.0093 µM .
Table 1: Biological Activity of Related Compounds
| Compound ID | Target | Activity Type | EC50 (nM) |
|---|---|---|---|
| ML417 | D3R | Agonist | 20 |
| Compound 21a | AMPK | Activator | 9.3 |
| Compound 21c | AMPK | Activator | 25 |
Case Study 1: Neuropharmacological Evaluation
A study focused on the neuropharmacological effects of related compounds found that those with a similar thiazolo-pyrimidine structure exhibited significant anxiolytic and antidepressant-like effects in rodent models. The mechanism was attributed to enhanced dopaminergic signaling and modulation of serotonin pathways.
Case Study 2: Metabolic Regulation
In another investigation, compounds structurally akin to the target molecule were tested for their ability to regulate glucose metabolism via AMPK activation. Results indicated that these compounds not only improved insulin sensitivity but also promoted fatty acid oxidation in skeletal muscle cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
